molecular formula C19H14N2O5S B2481054 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 868230-67-5

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2481054
CAS No.: 868230-67-5
M. Wt: 382.39
InChI Key: QUWSVDSGPLLBHE-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring fused with a chromene moiety, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach includes the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with 4-oxo-4H-chromene-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole or chromene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
  • N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide
  • N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

Uniqueness

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide stands out due to its unique combination of benzothiazole and chromene rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S/c1-24-13-7-8-14(25-2)17-15(13)20-19(27-17)21-18(23)11-9-26-12-6-4-3-5-10(12)16(11)22/h3-9H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWSVDSGPLLBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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